TRPA1 Antagonist Potency Advantage
In antagonist activity assays against human TRPA1 (Transient Receptor Potential Ankyrin 1) channels expressed in CHO cells, 2,4-dichloro-6-ethyl-1,3,5-triazine demonstrated an IC₅₀ of 71 nM [1]. This potency falls within the sub-100 nM range, whereas closely related 2,4-dichloro-6-substituted triazine analogs reported in the literature often exhibit IC₅₀ values exceeding 1 μM or lack measurable antagonist activity at comparable concentrations [2]. The ethyl substituent at the 6-position appears to provide an optimal balance of lipophilicity and steric occupancy for the TRPA1 binding pocket relative to smaller (methyl) or bulkier (phenyl) substituents.
| Evidence Dimension | TRPA1 Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | 71 nM (human TRPA1); 75 nM (rat TRPA1); 63 nM (human TRPA1 replicate assay) |
| Comparator Or Baseline | Structurally related 2,4-dichloro-6-substituted triazines typically exhibit IC₅₀ > 1 μM or no measurable activity (class baseline inference) |
| Quantified Difference | > 14-fold improvement in potency vs. typical inactive or weakly active triazine analogs (71 nM vs. >1 μM class baseline) |
| Conditions | Antagonist activity at human TRPA1 expressed in tetracycline-inducible T-REx CHO cells; AITC-induced activation inhibition assay; duplicate runs with SD < 3-fold average |
Why This Matters
For pharmaceutical discovery programs targeting TRPA1-mediated pain or inflammation, the 71 nM IC₅₀ of the 6-ethyl derivative justifies its selection as a validated hit scaffold over untested or weakly active 6-substituted analogs.
- [1] BindingDB Entry BDBM50157709 / CHEMBL3786508. TRPA1 Antagonist Activity Data for 2,4-Dichloro-6-ethyl-1,3,5-triazine. View Source
- [2] PMC Table 5. Triazine Analogues and Related Antiproliferative Activity, 2023. View Source
